tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate: is a versatile organic compound characterized by its trifluoroethyl group and carbamate functionality. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the reaction of tert-butyl isocyanate with 2,2,2-trifluoroethanol to form an intermediate carbamate.
Subsequent reaction with N-methyl-2-aminoethanol under controlled conditions yields the final product.
Industrial Production Methods:
Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.
The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often requiring strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
Chemistry:
Used as a building block in organic synthesis.
Employed in the development of new chemical entities.
Biology:
Investigated for potential biological activity.
Studied for its effects on biological systems.
Medicine:
Potential use in drug development.
Research into its pharmacological properties.
Industry:
Utilized in the production of specialty chemicals.
Applied in material science for developing advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain receptors, while the carbamate functionality plays a crucial role in its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate: Similar structure with a piperidine ring.
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains a similar trifluoroethyl group but different functional groups.
Uniqueness:
The presence of the trifluoroethyl group in tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate provides unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and properties make it a valuable compound in various fields.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(2,2,2-trifluoroethylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15(4)6-5-14-7-10(11,12)13/h14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHJGMZMVHWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.